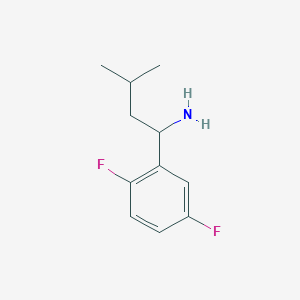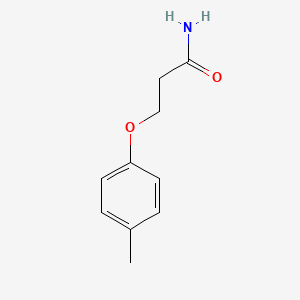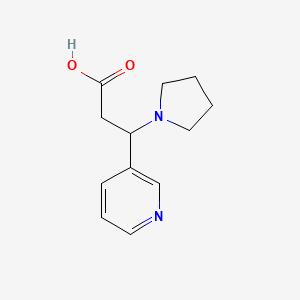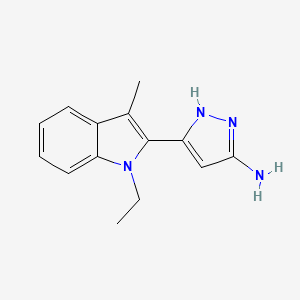
Acétate d'éthyle 2-(5-fluoro-2-méthyl-1H-indol-1-yl)
Vue d'ensemble
Description
Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Applications De Recherche Scientifique
Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Material Science: Indole derivatives are explored for their electronic properties and potential use in organic electronics and photovoltaics.
Mécanisme D'action
Target of Action
Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate, also known as ETHYL (5-FLUORO-2-METHYLINDOL-1-YL)ACETATE, is a derivative of indole . Indole derivatives are known to have a wide range of biological activities and can bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities .
Analyse Biochimique
Biochemical Properties
Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells . Additionally, Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate may interact with proteins involved in cell signaling pathways, further influencing cellular processes .
Cellular Effects
Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and survival . Additionally, Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate can induce changes in gene expression, leading to the upregulation or downregulation of specific genes involved in cellular metabolism and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby suppressing tumor growth . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate remains stable under certain conditions, allowing for sustained biological activity . Prolonged exposure to the compound may lead to its degradation, resulting in reduced efficacy and potential changes in cellular responses . Long-term studies in vitro and in vivo have demonstrated that Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate can have lasting effects on cellular function, including the induction of apoptosis and inhibition of cell proliferation .
Dosage Effects in Animal Models
The effects of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth and the induction of apoptosis in cancer cells . At higher doses, Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate may cause toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed in animal studies, where a certain dosage level is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can be metabolized by specific enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile . Additionally, Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate may affect metabolic flux and metabolite levels, further impacting cellular function and metabolism .
Transport and Distribution
The transport and distribution of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate within cells and tissues are critical factors that determine its biological activity . The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation within different cellular compartments and tissues . Understanding the transport and distribution mechanisms of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate is essential for optimizing its therapeutic potential and minimizing potential side effects .
Subcellular Localization
The subcellular localization of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate can affect its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, the compound may accumulate in the cytoplasm or other organelles, influencing cellular metabolism and signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-methylindole and ethyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using column chromatography to obtain Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate in high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(5-fluoro-3-methyl-1H-indol-1-yl)acetate
- Ethyl 2-(5-chloro-2-methyl-1H-indol-1-yl)acetate
- Ethyl 2-(5-bromo-2-methyl-1H-indol-1-yl)acetate
Uniqueness
Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate is unique due to the presence of the fluoro substituent at the 5-position of the indole ring. This fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Propriétés
IUPAC Name |
ethyl 2-(5-fluoro-2-methylindol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-3-17-13(16)8-15-9(2)6-10-7-11(14)4-5-12(10)15/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVUPRULBFEFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC2=C1C=CC(=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1386798.png)

![2-[Cyclohexyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1386800.png)

![N-(tert-Butyl)-6-(3-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386803.png)
![N'-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide](/img/structure/B1386807.png)


![3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B1386812.png)
![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B1386813.png)


![2-{[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]amino}-4-phenylthiophene-3-carboxylic acid](/img/structure/B1386819.png)
![5-Methyl-6-({[(4-methylphenyl)amino]carbonyl}amino)-3-phenyl-1H-indole-2-carboxylic acid](/img/structure/B1386820.png)
